Cas no 951-82-6 (3,4,5-Trimethoxyphenylacetic acid)

3,4,5-Trimethoxyphenylacetic acid structure
951-82-6 structure
Nombre del producto:3,4,5-Trimethoxyphenylacetic acid
Número CAS:951-82-6
MF:C11H14O5
Megavatios:226.225863933563
MDL:MFCD00004336
CID:40401
PubChem ID:70372

3,4,5-Trimethoxyphenylacetic acid Propiedades químicas y físicas

Nombre e identificación

    • 3,4,5-Trimethoxyphenylacetic acid
    • 2-(3,4,5-trimethoxyphenyl)acetic acid
    • Aceticacid, (3,4,5-trimethoxyphenyl)- (6CI,7CI,8CI)
    • 3,4,5-Trimethoxybenzeneacetic acid
    • 2-(3,4,5-Trimethoxyphenyl)aceticacid
    • 3,4,5-Trimethoxybenzeneacetic acid (ACI)
    • Acetic acid, (3,4,5-trimethoxyphenyl)- (6CI, 7CI, 8CI)
    • NSC 130961
    • NSC 91017
    • 3,4,5-Trimethoxyphenylacetic acid,98%
    • CS-W010429
    • CHEMBL4438899
    • NSC-130961
    • EINECS 213-456-2
    • T1105
    • SR-01000390372-1
    • 2-(3,4,5-Trimethoxy-phenyl)-acetic acid
    • (3,4,5-trimethoxyphenyl)acetic acid
    • SCHEMBL499116
    • BBL027455
    • HY-W009713
    • DTXSID60241755
    • NSC130961
    • Oprea1_468323
    • STK726713
    • SR-01000390372
    • Z104442558
    • AC-5313
    • 3,4,5-Trimethoxyphenylacetic acid, 97%
    • (3,4,5-trimethoxy)phenylacetic acid
    • Benzeneacetic acid,4,5-trimethoxy-
    • Q27216287
    • EN300-18978
    • 951-82-6
    • InChI=1/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13
    • CHEBI:125676
    • BRD-K94158209-001-01-5
    • UNII-K1HZ43C68Y
    • ACETIC ACID, (3,4,5-TRIMETHOXYPHENYL)-
    • MFCD00004336
    • BCP09036
    • NSC-91017
    • NS00040438
    • AS-15922
    • AKOS000119742
    • Benzeneacetic acid, 3,4,5-trimethoxy-
    • Q-100901
    • HMS1778L09
    • 3,4,5-trimethoxy phenyl acetic acid
    • PD196700
    • 3,4,5-trimethoxy-phenyl-acetic acid
    • K1HZ43C68Y
    • DB-021835
    • SY015349
    • (3,4,5-Trimethoxyphenyl)-acetic Acid; 3,4,5-Trimethoxybenzeneacetic Acid; 3,4,5-Trimethoxyphenylacetic Acid; NSC 130961; NSC 91017
    • 2-(3,4,5-trimethoxyphenyl)acetate
    • MDL: MFCD00004336
    • Renchi: 1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
    • Clave inchi: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
    • Sonrisas: O=C(CC1C=C(OC)C(OC)=C(OC)C=1)O
    • Brn: 2697844

Atributos calculados

  • Calidad precisa: 226.08400
  • Masa isotópica única: 226.08412354g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 5
  • Complejidad: 216
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 65Ų
  • Carga superficial: 0
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.2668 (rough estimate)
  • Punto de fusión: 117.0 to 121.0 deg-C
  • Punto de ebullición: 327.83°C (rough estimate)
  • Punto de inflamación: 138.1℃
  • índice de refracción: 1.5140 (estimate)
  • Coeficiente de distribución del agua: dissolution
  • PSA: 64.99000
  • Logp: 1.33950
  • Disolución: dissolve in water

3,4,5-Trimethoxyphenylacetic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 38
  • Instrucciones de Seguridad: S22-S24/25
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature
  • Términos de riesgo:R38

3,4,5-Trimethoxyphenylacetic acid Datos Aduaneros

  • Código HS:29189090
  • Datos Aduaneros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,4,5-Trimethoxyphenylacetic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM255968-100g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 95+%
100g
$163 2022-06-09
Chemenu
CM255968-500g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 95+%
500g
$561 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1105-25g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 98.0%(GC&T)
25g
¥1640.0 2022-05-30
TRC
T795475-50g
3,4,5-Trimethoxyphenylacetic Acid
951-82-6
50g
$ 305.00 2023-09-05
eNovation Chemicals LLC
D660640-500g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 97%
500g
$780 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21136-5g
3,4,5-Trimethoxyphenylacetic acid, 99%
951-82-6 99%
5g
¥565.00 2023-03-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047215-1g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 98%
1g
¥42.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047215-10g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 98%
10g
¥105.00 2024-04-24
eNovation Chemicals LLC
D409188-5g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 97%
5g
$185 2024-05-24
TRC
T795475-1g
3,4,5-Trimethoxyphenylacetic Acid
951-82-6
1g
$ 104.00 2023-09-05

3,4,5-Trimethoxyphenylacetic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referencia
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; Yang, Xiaochun; Yang, Bo; He, Qiaojun; Hu, Yongzhou, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Synthesis of salidroside analogs and their ability of DPPH radical scavenging activity
Zheng, Cheng; Guo, Yibing; Meng, Ying; Dou, Su Feng; Shao, Jian; et al, Indian Journal of Chemistry, 2013, (5), 654-664

Synthetic Routes 3

Condiciones de reacción
Referencia
Synthetic analogs of low-molecular-weight acyl-polyamine spider toxins
Fiedler, Wolfgang J.; Guggisberg, Armin; Hesse, Manfred, Helvetica Chimica Acta, 1993, 76(3), 1167-81

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  22 h, reflux
Referencia
Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion
Li, Kun; Yang, Kun; Zheng, Lifang; Li, Yuanyuan; Wang, Qi; et al, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4191-4200

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  2 h, 80 - 85 °C
1.2 Solvents: Water
Referencia
Process for preparation of (Z)-3'-hydroxy-3,4,4',5-tetramethoxydiphenylethylene from 3,4,5-trimethoxybenzaldehyde and isovanillin
, China, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Studies on 1,2,3,4-tetrahydroisoquinolines. II. A one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinolines from an isoquinolinium salt
Yamada, Koichiro; Itoh, Nobuo; Ikezawa, Katsuo; Kiyomoto, Akio; Iwakuma, Takeo, Chemical & Pharmaceutical Bulletin, 1981, 29(7), 1848-53

Synthetic Routes 7

Condiciones de reacción
Referencia
Synthesis of natural products Combretastatin A-1 and Combretastatin B-1
Lu, Ze-liang; Huang, Tong-kun; Ni, Qing-chun; Xiao, Chun-fen; Zou, Yong, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(10), 2313-2318

Synthetic Routes 8

Condiciones de reacción
Referencia
Synthesis of 3,4,5-trimethoxyphenyl acetic acid by erlenmeyer-plochl reaction
Zhang, Qian; Zhang, Can, Yaoxue Jinzhan, 2013, 37(6), 280-283

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile ;  30 min, 50 °C; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Acetic acid ,  Zinc ;  rt; rt → 80 °C; 5 h, 80 °C
Referencia
Synthesis of 3,4,5-trimethoxyphenyl acetic acid
Deng, Xuzhong; Huang, Shun; Wang, Yuequn, Jingxi Huagong, 2011, 28(12), 1240-1243

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrochloric acid ,  Stannous chloride
Referencia
The synthesis of dl-colchinol methyl ether
Rapoport, Henry; Williams, Arthur R.; Cisney, Merle E., Journal of the American Chemical Society, 1951, 73, 1414-21

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Referencia
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Synthetic Routes 12

Condiciones de reacción
Referencia
Preparation of glycerin derivatives as platelet-activating factor (PAF) inhibitors
, Japan, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 75 °C; 75 °C → 50 °C
1.2 Reagents: Potassium borohydride ;  < 50 °C; 1 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
1.4 Reagents: Thionyl chloride ;  25 °C; 2 h, 25 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 90 °C; 5 h, 90 °C; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ;  rt → reflux; 3 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Improvement of synthesis process for 3,4,5-trimethoxyphenyl acetic acid
He, Xin; Qiu, Yuejin, Zhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 32-34

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, 60 °C
Referencia
Method for preparation of combretastatin
, China, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  21 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Synthesis and Solid-State Polymerization of 5-(Pyren-1-yl)penta-2,4-diyn-1-ol Derivatives with an N-Phenylurethane or N-Benzylurethane Group
Oshimizu, Shuhei; Takeshi, Shoko; Sato, Tsubasa; Yamakado, Ryohei ; Tatewaki, Yoko; et al, Crystal Growth & Design, 2020, 20(10), 6356-6365

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  rt → 85 °C; 2 h, 80 - 85 °C
Referencia
A process for preparing methoxy-substituted benzeneacetic acids
, China, , ,

Synthetic Routes 17

Condiciones de reacción
Referencia
A new one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinoline derivatives from isoquinolinium salts
Iwakuma, Takeo; Yamada, Koichiro; Itoh, Nobuo; Sugasawa, Shigehiko, Heterocycles, 1981, 15(2), 1115-18

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Methyltransferase Solvents: Water ;  18 h, pH 7.4, 30 °C
Referencia
One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA
Galman, James L. ; Parmeggiani, Fabio ; Seibt, Lisa ; Birmingham, William R. ; Turner, Nicholas J., Angewandte Chemie, 2022, 61(8),

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile ;  rt → 50 °C; 10 min, 50 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Acetonitrile ;  8 min, 80 °C
Referencia
Preparation method of 3,4,5-trimethoxyphenylacetic acid
, China, , ,

Synthetic Routes 20

Condiciones de reacción
Referencia
Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents
Cushman, Mark; Nagarathnam, Dhanapalan; Gopal, D.; He, Hu Ming; Lin, Chii M.; et al, Journal of Medicinal Chemistry, 1992, 35(12), 2293-306

Synthetic Routes 21

Condiciones de reacción
Referencia
Preparation of glycerin derivatives as platelet activating factor (PAF) antagonists
, European Patent Organization, , ,

3,4,5-Trimethoxyphenylacetic acid Raw materials

3,4,5-Trimethoxyphenylacetic acid Preparation Products

3,4,5-Trimethoxyphenylacetic acid Literatura relevante

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